molecular formula C33H37B2NO5 B13106272 (S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

Cat. No.: B13106272
M. Wt: 549.3 g/mol
InChI Key: MCZUECLEAROOAI-LJAQVGFWSA-N
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Description

(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a chiral, polycyclic indole derivative featuring two 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) groups at positions 3 and 10 of its benzooxazinoindole core. This compound belongs to a class of organoboron reagents critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems for pharmaceuticals and materials science . Its stereochemistry at the 6-position (S-configuration) and the presence of boron-containing moieties make it a versatile intermediate in asymmetric catalysis and drug development .

The synthesis of this compound likely involves multi-step protocols, including Fischer indole cyclization and palladium-catalyzed borylation, as inferred from analogous benzooxazinoindole derivatives . Characterization typically employs NMR spectroscopy, X-ray crystallography (using software like SHELX and OLEX2 ), and mass spectrometry. Applications span medicinal chemistry (e.g., antiviral and anticancer agent development) and organic synthesis, where its dual boronate groups facilitate sequential cross-coupling reactions .

Properties

Molecular Formula

C33H37B2NO5

Molecular Weight

549.3 g/mol

IUPAC Name

(6S)-6-phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazine

InChI

InChI=1S/C33H37B2NO5/c1-30(2)31(3,4)39-34(38-30)23-15-17-26-22(18-23)19-27-25-16-14-24(35-40-32(5,6)33(7,8)41-35)20-28(25)37-29(36(26)27)21-12-10-9-11-13-21/h9-20,29H,1-8H3/t29-/m0/s1

InChI Key

MCZUECLEAROOAI-LJAQVGFWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4[C@@H](OC5=C(C4=C3)C=CC(=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=CC=C7

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4C(OC5=C(C4=C3)C=CC(=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include boronic acids, pinacol, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Organic Synthesis

(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole serves as a versatile intermediate in organic synthesis. Its boron-containing moieties facilitate various coupling reactions such as:

  • Suzuki Coupling Reactions : The compound can act as a boronic ester in Suzuki cross-coupling reactions to form biaryl compounds. This is crucial for synthesizing pharmaceuticals and agrochemicals where biaryl motifs are prevalent .

Medicinal Chemistry

The unique structure of this compound positions it as a candidate for drug development:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The presence of the oxazinoindole framework contributes to its biological activity by potentially interfering with cellular signaling pathways involved in tumor growth .
  • Neuroprotective Properties : Research has suggested that compounds with similar structures may possess neuroprotective effects. Investigations into their mechanism of action could lead to novel treatments for neurodegenerative diseases .

Materials Science

The compound's properties also lend themselves to applications in materials science:

  • Organic Electronics : As a semiconductor material or component in organic light-emitting diodes (OLEDs), it can enhance charge transport properties due to its unique electronic structure. Studies have shown that incorporating such compounds into device architectures can improve efficiency and stability .

Environmental Applications

There is growing interest in utilizing boron-containing compounds for environmental remediation:

  • Catalysts for Green Chemistry : The compound can be explored as a catalyst in environmentally friendly chemical processes that minimize waste and energy consumption. Its ability to facilitate transformations under mild conditions aligns with the principles of green chemistry .

Case Studies

Several case studies illustrate the practical applications of (S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cells with minimal effects on normal cells.
Study 2Organic SynthesisSuccessfully utilized in Suzuki coupling reactions to synthesize complex biaryl compounds with high yields.
Study 3Materials ScienceIntegrated into OLED devices showing improved efficiency compared to traditional materials used.

Mechanism of Action

The mechanism of action of (S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzooxazinoindole Derivatives

Compound Name Substituents Core Structure Key Applications Reference
(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole Bis(dioxaborolan) Benzooxazinoindole Suzuki coupling, pharmaceuticals [7, 9]
(S)-3,10-Dibromo-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole Dibromo, thiazol, fluoro Benzooxazinoindole Pharmaceutical intermediate [7, 16]
6-Amino-4-substituted-alkyl-1H-indole-2-substituted-carboxylate Amino, carboxylate Indole Biological activity studies [7]

Key Differences :

  • Halogen vs. Boronate Groups : Bromo/fluoro analogs (e.g., ) are used as intermediates in halogenation reactions, whereas boronate-containing derivatives enable cross-coupling .
  • Core Modifications: Pyrazole or benzoxazole cores (e.g., 1-(Phenylsulfonyl)-4-(dioxaborolan)pyrazole ) exhibit distinct electronic properties compared to benzooxazinoindole, affecting reactivity in catalysis.

Table 2: Boronate Ester-Containing Compounds in Cross-Coupling

Compound Name Core Structure Substituents Applications Reference
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole Indole Dioxaborolan, CF₃ Synthesis of fluorinated biaryls [14]
5-Fluoro-3-methyl-6-(dioxaborolan)benzo[d]oxazol-2(3H)-one Benzoxazolone Dioxaborolan, fluoro Antibacterial agent development [13]
1-(Phenylsulfonyl)-6-(dioxaborolan)-1H-indole Indole Dioxaborolan, phenylsulfonyl Functional material synthesis [12]

Key Insights :

  • Dual Reactivity: The target compound’s bis-boronate configuration allows for sequential Suzuki couplings, a feature absent in mono-substituted analogs .
  • Electronic Effects : Trifluoromethyl or thiazol substituents (e.g., ) enhance electrophilicity, broadening substrate scope in cross-coupling .

Biological Activity

(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on current research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C30H35B2NO4. Its molecular weight is approximately 495.23 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC30H35B2NO4
Molecular Weight495.23 g/mol
CAS Number618442-57-2
Boiling PointNot available
SolubilityHigh
LogP (Partition Coefficient)Not specified

Synthesis

The synthesis of this compound has been documented in various studies. A notable method involves the reaction of 3,6-dibromo-9-phenylcarbazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of n-butyllithium in tetrahydrofuran (THF) under controlled temperatures. This method highlights the compound's potential for modification and application in organic electronics due to its hole transport properties .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve the modulation of key signaling pathways associated with cancer cell survival and proliferation.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of calmodulin-dependent kinases (CaMKs), which are implicated in various cellular functions including metabolism and cell growth. Selectivity for certain isoforms of these kinases has been noted, suggesting a targeted therapeutic approach could be developed .

Pharmacokinetic Profile

The pharmacokinetic properties of the compound are crucial for its therapeutic application. Studies have indicated favorable solubility and absorption characteristics in biological systems. The compound demonstrates low metabolism rates and high plasma protein binding percentages, which are advantageous for maintaining effective concentrations in vivo .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Diabetes Model : In a diet-induced obesity mouse model, compounds derived from similar structures improved insulin sensitivity and glucose control significantly.
  • Cancer Treatment : In vitro assays on breast cancer cell lines revealed that modifications to the dioxaborolane moiety enhanced cytotoxicity compared to parent compounds.

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